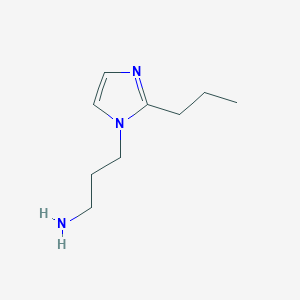

3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-propylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-4-9-11-6-8-12(9)7-3-5-10/h6,8H,2-5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJHOLGCXKBRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734729 | |

| Record name | 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88933-44-2 | |

| Record name | 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Radziszewski Reaction for 2-Propylimidazole Synthesis

The Radziszewski reaction, a classical method for imidazole ring formation, is employed to synthesize 2-propylimidazole. This one-pot condensation involves heating a diketone (e.g., 2-oxopentanal) with ammonium acetate and formaldehyde in acetic acid. The reaction proceeds via cyclization to yield the 2-propyl-substituted imidazole core.

Reaction Conditions

Alkylation of 2-Propylimidazole with 3-Bromopropylamine

The propan-1-amine side chain is introduced via N-alkylation of 2-propylimidazole using 3-bromopropylamine. To mitigate side reactions, the amine group is often protected as a phthalimide prior to alkylation.

Stepwise Procedure

- Protection : 3-Bromopropylamine is reacted with phthalic anhydride in THF to form 3-bromopropylphthalimide (yield: 85–90%).

- Alkylation : 2-Propylimidazole (1.0 equiv) and 3-bromopropylphthalimide (1.2 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 hours.

- Deprotection : The phthalimide group is cleaved using hydrazine hydrate in ethanol under reflux (yield: 70–75%).

Key Parameters

- Base : K₂CO₃ or NaH (higher yields with K₂CO₃ due to reduced side reactions).

- Solvent : DMF > DMSO > THF (DMF maximizes solubility and reaction rate).

Optimization of Alkylation Conditions

Effect of Base and Solvent on Yield

A systematic study comparing bases and solvents revealed the following trends:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 75 |

| NaH | THF | 60 | 65 |

| NaOH | H₂O | 80 | 40 |

Polar aprotic solvents like DMF enhance nucleophilicity of the imidazole nitrogen, while K₂CO₃ minimizes esterification side reactions.

Temperature and Time Dependence

Optimal conditions were determined via time-course experiments:

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 40 | 24 | 50 |

| 60 | 12 | 75 |

| 80 | 6 | 70 |

Elevated temperatures reduce reaction time but may degrade sensitive intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, imidazole H-4), 6.85 (s, 1H, imidazole H-5), 3.95 (t, J = 7.2 Hz, 2H, N-CH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂-NH₂), 1.65–1.55 (m, 4H, propyl CH₂), 0.95 (t, J = 7.4 Hz, 3H, propyl CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 145.2 (imidazole C-2), 128.5 (imidazole C-4), 119.3 (imidazole C-5), 46.8 (N-CH₂), 41.2 (CH₂-NH₂), 31.5 (propyl CH₂), 22.1 (propyl CH₂), 13.8 (propyl CH₃).

Infrared Spectroscopy (IR)

Mass Spectrometry

Applications in Medicinal Chemistry

3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine serves as a precursor for heme oxygenase-1 (HO-1) inhibitors, with demonstrated antitumor activity in glioblastoma models. Structural analogs exhibit IC₅₀ values in the nanomolar range, underscoring the pharmacophoric importance of the 2-propyl group for target binding.

化学反応の分析

Types of Reactions

3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

科学的研究の応用

Synthesis and Building Block

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex heterocyclic compounds and functional materials. Its imidazole ring allows for the formation of coordination complexes with metals, enhancing its utility in synthetic chemistry.

Reactivity

3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine undergoes several chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions yield various amine derivatives.

- Substitution : Nucleophilic substitutions can occur at the imidazole ring, leading to diverse derivatives.

Antimicrobial and Anticancer Properties

Research indicates that compounds with imidazole moieties exhibit significant biological activities, including antimicrobial and anticancer effects. 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine has been investigated for its potential as a ligand in metal coordination complexes that demonstrate these properties .

Drug Development

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for developing new drugs aimed at treating various diseases . For example, studies have shown that derivatives of this compound can enhance cellular uptake and facilitate drug delivery systems through pH-sensitive mechanisms .

Case Study: Polymeric Micelles

A notable study demonstrated the use of imidazole-bearing polymeric micelles for enhanced drug delivery. These micelles showed improved cellular uptake and rapid endosomal escape, highlighting the compound's potential in nanomedicine .

Material Science

In industrial applications, 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine is employed in developing advanced materials such as polymers and catalysts. Its unique structure allows for creating materials with specific properties tailored for various industrial uses .

Case Study: Coatings for Seedlings

Research has shown that complexes formed with this compound can promote plant growth. In experiments involving wheat seedlings, a complex containing 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine significantly improved root system development by over 30% in certain varieties .

作用機序

The mechanism of action of 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazole Ring

Alkyl Substituents

Key Insight :

Aromatic and Heterocyclic Substituents

Key Insight :

Modifications to the Amine Side Chain

Key Insight :

生物活性

3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique imidazole structure, which is known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The chemical structure of 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine features an imidazole ring, which is crucial for its biological interactions. The compound's molecular formula is C₉H₁₄N₂, with a molecular weight of approximately 150.22 g/mol. Its solubility in aqueous solutions enhances its applicability in biological studies.

The biological activity of 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine | Staphylococcus aureus | 10 |

| 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine | Escherichia coli | 15 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.

- Apoptosis Induction : They can activate apoptotic pathways leading to cell death.

In vitro studies have reported significant cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range.

Case Studies

Several studies have explored the potential applications of 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine:

- Study on Trypanosomiasis : A study optimized imidazole-based compounds for their efficacy against Trypanosoma brucei, showing that modifications to the imidazole structure could enhance activity against this pathogen while maintaining low toxicity to mammalian cells .

- Anticancer Research : Another investigation focused on the anticancer properties of related compounds, demonstrating that specific substitutions on the imidazole ring could significantly enhance cytotoxicity against breast cancer cells .

Q & A

What are the optimal synthetic routes for 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of imidazole-containing amines often involves nucleophilic substitution or condensation reactions. For example:

- Procedure : React 2-propylimidazole with 3-chloropropan-1-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 5–12 hours, using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of imidazole to chloropropanamine) and employ inert gas purging to minimize oxidation. Post-reaction, precipitate the product with cold water and purify via recrystallization (ethyl acetate/hexane) or column chromatography .

How can structural characterization of 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine be performed to confirm regiochemistry and purity?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify imidazole protons (δ 6.8–7.2 ppm for H-4 and H-5) and propylamine chain signals (δ 2.6–3.1 ppm for CH₂-NH₂). Compare with literature data for analogous imidazole derivatives .

- HRMS : Confirm molecular formula (C₉H₁₇N₃, [M+H]⁺ = 168.1497).

- Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for X-ray refinement to resolve bond angles and confirm stereochemistry .

What computational methods are suitable for predicting the biological activity of 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels. Focus on imidazole’s hydrogen-bonding capacity and the amine’s cationic nature at physiological pH .

- QSAR Modeling : Train models on datasets of structurally related amines to predict bioavailability, logP, and toxicity .

How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges, controls) across studies. For example, discrepancies in IC₅₀ values may arise from differences in receptor expression levels .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., known CCR5 antagonists for receptor studies) .

What safety protocols are critical when handling 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

How can the compound’s stability under varying pH and temperature conditions be assessed for pharmacological studies?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics .

- LC-MS Analysis : Identify degradation products (e.g., imidazole ring oxidation or amine hydrolysis) .

What strategies are effective for improving the blood-brain barrier (BBB) penetration of 3-(2-Propyl-1H-imidazol-1-yl)propan-1-amine in neuropharmacology research?

Answer:

- Prodrug Design : Modify the amine group with lipophilic promoieties (e.g., tert-butyl carbamate) to enhance passive diffusion .

- P-gp Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux .

How can researchers validate target engagement of this compound in cellular assays?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure displacement .

- BRET/FRET : Employ bioluminescence resonance energy transfer to monitor real-time receptor conformational changes .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Answer:

- GC-MS : Detect volatile byproducts (e.g., unreacted chloropropanamine) with a DB-5MS column .

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to quantify non-volatile impurities (>95% purity threshold) .

How can the compound’s metabolic pathways be elucidated to inform toxicity studies?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。